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molecular formula C9H8BrCl B3388785 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene CAS No. 89220-51-9

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

Cat. No. B3388785
M. Wt: 231.51 g/mol
InChI Key: WLHYINHUIIECRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05474998

Procedure details

A mixture of 31.0 g (0.20 mol) of 4-chloro-α-methylstyrene, 38.0 g (0.21 mol) of N-bromosuccinimide, 3.9 g (0.02 mol) of p-toluenesulfonic acid monohydrate and 610 mL of THF was heated at reflux for 3 h and then concentrated at room temperature. The residue was partitioned between 400 mL of hexanes and 200 mL of H2O, the organic phase was washed twice with 100 mL H2O and dried (MgSO4). Removal of solvent gave 47.8 g of a yellow oil that was used without further purification. 1H NMR (CDCl3, 200 MHz) δ4.33 (s, 2H), 5.50 (d, 2H), 7.2-7.5 (m, 5H).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One
Name
Quantity
610 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([CH3:8])=[CH2:7])=[CH:4][CH:3]=1.[Br:11]N1C(=O)CCC1=O>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1COCC1>[Br:11][CH2:7][C:6]([C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1)=[CH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=CC=C(C(=C)C)C=C1
Name
Quantity
38 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.9 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
610 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at room temperature
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 400 mL of hexanes and 200 mL of H2O
WASH
Type
WASH
Details
the organic phase was washed twice with 100 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
BrCC(=C)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 47.8 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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